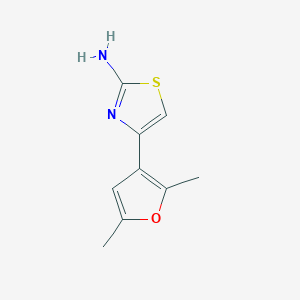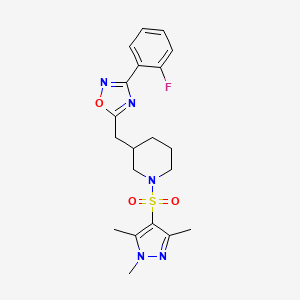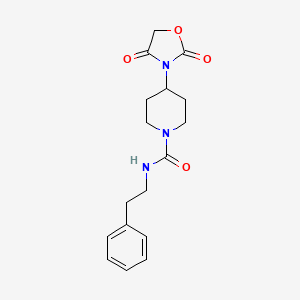
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a cyclopentyl group, a thiophenyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The methoxyphenyl and thiophenyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, while the aromatic groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
High-performance Liquid Chromatography Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their utility in high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with a structural similarity to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been used as a fluorogenic labeling reagent for the HPLC of biologically important thiols. This methodology enables the selective and rapid detection of thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Di- and Mono-oxalamides
Research into the synthesis of oxalamides, which are structurally related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has led to the development of novel synthetic approaches. A study demonstrated a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the potential for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from similar precursors. This method is simple, high-yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, suggesting its utility in the synthesis of compounds related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
In the realm of organic synthesis, copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been explored. The catalyst system Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, similar in structure to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been shown to be effective for Goldberg amidation with less reactive (hetero)aryl chlorides. This catalytic system is versatile, accommodating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, indicating its potential utility in the synthesis of complex organic molecules (De, Yin, & Ma, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUWCJAKQWLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)
![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)


![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
